molecular formula C13H15F2N7S B4377730 5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4377730
M. Wt: 339.37 g/mol
InChI Key: KBWOVYFGYKEPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes multiple pyrazole and triazole rings, as well as a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling and subsequent functionalization to introduce the thiol group. Common reagents used in these reactions include hydrazines, aldehydes, and thiolating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrazole or triazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazole or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings.

Scientific Research Applications

5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the thiol group allows it to form covalent bonds with target proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its unique combination of pyrazole and triazole rings, along with the presence of a thiol group. This structure provides it with distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

3-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-4-(1,3-dimethylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N7S/c1-7-4-9(12(14)15)19-21(7)6-11-16-17-13(23)22(11)10-5-20(3)18-8(10)2/h4-5,12H,6H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWOVYFGYKEPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=NNC(=S)N2C3=CN(N=C3C)C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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